molecular formula C23H24F2N2O3S B069488 Benzeneethanamine, 4-fluoro-, 2-(((2-(4-fluorophenyl)ethyl)amino)carbonyl)benzenesulfinate CAS No. 171359-19-6

Benzeneethanamine, 4-fluoro-, 2-(((2-(4-fluorophenyl)ethyl)amino)carbonyl)benzenesulfinate

Cat. No. B069488
M. Wt: 446.5 g/mol
InChI Key: VBMGEZXBAVLPHT-UHFFFAOYSA-N
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Description

Benzeneethanamine, 4-fluoro-, 2-(((2-(4-fluorophenyl)ethyl)amino)carbonyl)benzenesulfinate, also known as FPEB, is a chemical compound that has gained popularity in scientific research due to its potential as a radioligand for imaging studies.

Mechanism Of Action

Benzeneethanamine, 4-fluoro-, 2-(((2-(4-fluorophenyl)ethyl)amino)carbonyl)benzenesulfinate binds to the allosteric site of mGluR5, which modulates the activity of this receptor. The binding of Benzeneethanamine, 4-fluoro-, 2-(((2-(4-fluorophenyl)ethyl)amino)carbonyl)benzenesulfinate to mGluR5 leads to an increase in the activity of this receptor, which can have various effects on the brain, including the regulation of neurotransmitter release and synaptic plasticity.

Biochemical And Physiological Effects

Benzeneethanamine, 4-fluoro-, 2-(((2-(4-fluorophenyl)ethyl)amino)carbonyl)benzenesulfinate has been shown to have various biochemical and physiological effects on the brain. Studies have shown that Benzeneethanamine, 4-fluoro-, 2-(((2-(4-fluorophenyl)ethyl)amino)carbonyl)benzenesulfinate can modulate the activity of mGluR5, which can affect neurotransmitter release and synaptic plasticity. Benzeneethanamine, 4-fluoro-, 2-(((2-(4-fluorophenyl)ethyl)amino)carbonyl)benzenesulfinate has also been shown to have anxiolytic and antidepressant effects in animal models.

Advantages And Limitations For Lab Experiments

One advantage of using Benzeneethanamine, 4-fluoro-, 2-(((2-(4-fluorophenyl)ethyl)amino)carbonyl)benzenesulfinate as a radioligand is its high affinity and selectivity for mGluR5. This allows for accurate imaging of this receptor in the brain. However, the synthesis of Benzeneethanamine, 4-fluoro-, 2-(((2-(4-fluorophenyl)ethyl)amino)carbonyl)benzenesulfinate is a complex process that requires expertise in organic chemistry, which can limit its accessibility to researchers.

Future Directions

For Benzeneethanamine, 4-fluoro-, 2-(((2-(4-fluorophenyl)ethyl)amino)carbonyl)benzenesulfinate research include the development of more efficient synthesis methods and the exploration of its potential as a therapeutic agent for neurological disorders.

Synthesis Methods

The synthesis of Benzeneethanamine, 4-fluoro-, 2-(((2-(4-fluorophenyl)ethyl)amino)carbonyl)benzenesulfinate involves a multi-step process that starts with the reaction between 4-fluoroacetophenone and ethylamine to form 1-(4-fluorophenyl)ethanamine. This intermediate is then reacted with phosgene and benzene-1,4-diamine to produce the final product, Benzeneethanamine, 4-fluoro-, 2-(((2-(4-fluorophenyl)ethyl)amino)carbonyl)benzenesulfinate. The synthesis of Benzeneethanamine, 4-fluoro-, 2-(((2-(4-fluorophenyl)ethyl)amino)carbonyl)benzenesulfinate is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

Benzeneethanamine, 4-fluoro-, 2-(((2-(4-fluorophenyl)ethyl)amino)carbonyl)benzenesulfinate has been used as a radioligand for imaging studies of the metabotropic glutamate receptor subtype 5 (mGluR5) in the brain. This receptor has been implicated in various neurological disorders, including addiction, anxiety, and depression. Benzeneethanamine, 4-fluoro-, 2-(((2-(4-fluorophenyl)ethyl)amino)carbonyl)benzenesulfinate has also been used to study the role of mGluR5 in the development of autism spectrum disorders.

properties

CAS RN

171359-19-6

Product Name

Benzeneethanamine, 4-fluoro-, 2-(((2-(4-fluorophenyl)ethyl)amino)carbonyl)benzenesulfinate

Molecular Formula

C23H24F2N2O3S

Molecular Weight

446.5 g/mol

IUPAC Name

2-(4-fluorophenyl)ethanamine;2-[2-(4-fluorophenyl)ethylcarbamoyl]benzenesulfinic acid

InChI

InChI=1S/C15H14FNO3S.C8H10FN/c16-12-7-5-11(6-8-12)9-10-17-15(18)13-3-1-2-4-14(13)21(19)20;9-8-3-1-7(2-4-8)5-6-10/h1-8H,9-10H2,(H,17,18)(H,19,20);1-4H,5-6,10H2

InChI Key

VBMGEZXBAVLPHT-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NCCC2=CC=C(C=C2)F)S(=O)O.C1=CC(=CC=C1CCN)F

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCC2=CC=C(C=C2)F)S(=O)O.C1=CC(=CC=C1CCN)F

Other CAS RN

171359-19-6

synonyms

2-(4-fluorophenyl)ethanamine, 2-[2-(4-fluorophenyl)ethylcarbamoyl]benz enesulfinic acid

Origin of Product

United States

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